Phox-I1

NOX2 inhibition binding affinity protein-protein interaction

Phox-I1 is the only commercially available inhibitor that selectively disrupts the p67phox-Rac1 protein-protein interaction upstream of NOX2 activation. Unlike catalytic-site inhibitors (GSK2795039) or pan-NOX agents (APX-115), Phox-I1 offers clean mechanistic interrogation of NOX2-dependent ROS production. It dose-dependently suppresses superoxide in primary human neutrophils (IC50 ~8 µM) without cytotoxicity. For unambiguous target engagement in inflammation studies, choose Phox-I1. Order now with fast global shipping.

Molecular Formula C23H19N3O4
Molecular Weight 401.4 g/mol
CAS No. 1388151-90-3
Cat. No. B1677732
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePhox-I1
CAS1388151-90-3
SynonymsPhox-I1;  Phox I1;  PhoxI1; 
Molecular FormulaC23H19N3O4
Molecular Weight401.4 g/mol
Structural Identifiers
SMILESCOC1=CC2=C(C=C1)OC(N3C2CC(=N3)C4=CC=CC=C4)C5=CC(=CC=C5)[N+](=O)[O-]
InChIInChI=1S/C23H19N3O4/c1-29-18-10-11-22-19(13-18)21-14-20(15-6-3-2-4-7-15)24-25(21)23(30-22)16-8-5-9-17(12-16)26(27)28/h2-13,21,23H,14H2,1H3
InChIKeyVTKZDTUTWZFSRQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Phox-I1 (CAS 1388151-90-3) | p67phox-Rac1 Interaction Inhibitor | NOX2 Oxidase Research Tool


Phox-I1 (CAS 1388151-90-3) is a small molecule inhibitor rationally designed to target the interactive site between the p67phox subunit and Rac GTPase, a critical signaling step required for NADPH oxidase 2 (NOX2) activation and subsequent reactive oxygen species (ROS) production [1]. This compound binds to p67phox with submicromolar affinity, effectively abrogating Rac1 binding and dose-dependently suppressing NOX2-mediated superoxide generation in both human and murine neutrophils without detectable cellular toxicity . Phox-I1 represents one of the first applications of rational targeting of a small GTPase-effector interface for inflammation research [2].

Phox-I1 (CAS 1388151-90-3) Procurement: Why Class-Level NADPH Oxidase Inhibitors Are Not Interchangeable


NADPH oxidase inhibitors exhibit distinct mechanisms of action, isoform selectivity profiles, and cellular activity that preclude generic substitution [1]. Phox-I1 uniquely targets the p67phox-Rac1 protein-protein interaction upstream of NOX2 activation, whereas many alternative inhibitors act via direct catalytic site blockade, NADPH competition, or pan-NOX inhibition with broader off-target profiles [2]. A 2020 review of more than 25 NOX inhibitors classifies compounds by specificity—from pan-NOX agents (APX-115) to highly isoform-selective probes (GSK2795039, NOS31, GLX7013114)—and places Phox-I1 among potent, specific inhibitors warranting distinction [3]. Consequently, selecting Phox-I1 based solely on its membership in the "NOX inhibitor" class risks experimental failure due to mechanistic divergence and differential selectivity .

Phox-I1 (CAS 1388151-90-3) Quantitative Differentiation Evidence: Comparative Data vs. GSK2795039, APX-115, VAS2870, and NSC23766


Phox-I1 vs. GSK2795039: Distinct Mechanisms of NOX2 Inhibition (Binding Affinity Comparison)

Phox-I1 binds directly to the p67phox subunit at the Rac1 interactive site with a Ki of 100 nM, disrupting the p67phox-Rac1 protein-protein interaction essential for NOX2 activation . In contrast, GSK2795039 acts as an NADPH-competitive inhibitor of NOX2 with an IC50 of 0.269 µM, targeting the catalytic domain rather than the upstream assembly step . While GSK2795039 demonstrates broader isoform selectivity (NOX1/3/4/5 IC50 >1,000 µM) [1], Phox-I1's upstream mechanism offers a distinct pharmacological profile for interrogating Rac1-dependent NOX2 activation pathways.

NOX2 inhibition binding affinity protein-protein interaction

Phox-I1 vs. APX-115: Isoform Selectivity Profile Comparison

Phox-I1 exhibits functional selectivity for NOX2 over NOX4, with no detectable inhibition of NOX4-mediated ROS production at 10 µM in primary murine neutrophils [1]. APX-115 (Ewha-18278), a pan-NOX inhibitor, inhibits NOX1 (Ki = 1.08 µM), NOX2 (Ki = 0.57 µM), and NOX4 (Ki = 0.63 µM) with similar potency across isoforms [2]. Phox-I1's selectivity profile makes it suitable for experiments requiring NOX2-specific interrogation, whereas APX-115's pan-inhibitory activity confounds isoform-specific conclusions.

isoform selectivity NOX1 NOX2 NOX4

Phox-I1 vs. VAS2870: Cellular ROS Inhibition in Human Neutrophils

Phox-I1 suppresses fMLP-induced ROS production in human neutrophils with an IC50 of approximately 8 µM . VAS2870, another NOX inhibitor, requires 10–20 µM to achieve comparable ROS inhibition in vascular smooth muscle cells (VSMCs) but operates through a distinct mechanism involving upstream events rather than direct p67phox-Rac1 interaction . Direct IC50 comparison in matched human neutrophil assays is not available in published literature for VAS2870; however, Phox-I1's cellular potency has been validated specifically in primary human neutrophils, a physiologically relevant cell type for NOX2-mediated inflammation.

cellular assay neutrophil ROS inhibition IC50

Phox-I1 vs. NSC23766: Differential Functional Outcomes in Platelet Activation

Phox-I1 inhibits both collagen-related peptide (CRP)-induced and thrombin-induced platelet aggregation in a concentration-dependent manner [1]. In contrast, NSC23766, a direct Rac1 inhibitor, reduces ROS production but does not replicate the full spectrum of Phox-I1's inhibitory effects on platelet activation [2]. Specifically, while both compounds inhibit CRP-induced phosphorylation of myosin light chain (MLC) and Akt, only Phox-I1 inhibits thrombin-induced phosphorylation of these targets [3]. Furthermore, in vivo administration of Phox-I1 inhibits collagen-induced platelet aggregation without prolonging tail bleeding time, a therapeutic window not established for NSC23766 in comparable models [4].

platelet aggregation thrombosis GPVI signaling

Phox-I1 vs. Phox-I2: Comparative Potency and Structural Activity Relationship

Medicinal chemistry optimization of Phox-I1 has yielded analogs, including Phox-I2, with improved cellular ROS inhibitory activity [1]. In fMLP-stimulated differentiated HL-60 (dHL-60) cells, Phox-I2 demonstrated enhanced potency relative to Phox-I1 (exact fold improvement not quantified in published figures) [2]. Phox-I2 binds p67phox with high affinity (Kd determined via microscale thermophoresis) [3]. Notably, Phox-I1 serves as the foundational scaffold from which these improved analogs were derived, establishing its value as a validated chemical starting point for structure-activity relationship (SAR) studies.

SAR analog comparison ROS inhibition drug discovery

Phox-I1 (CAS 1388151-90-3) Optimal Application Scenarios: Where This NOX2 Inhibitor Delivers Differentiated Research Value


NOX2-Specific Pathway Dissection (vs. Pan-NOX Inhibitors like APX-115)

Researchers investigating the specific contribution of NOX2 to inflammatory phenotypes should select Phox-I1 over pan-NOX inhibitors like APX-115. Phox-I1 demonstrates functional selectivity for NOX2 while sparing NOX4 at 10 µM , whereas APX-115 inhibits NOX1 (Ki = 1.08 µM), NOX2 (Ki = 0.57 µM), and NOX4 (Ki = 0.63 µM) with comparable potency . This selectivity enables clean interpretation of NOX2-dependent effects without confounding from NOX4 inhibition.

Upstream NOX2 Assembly Interrogation (vs. Catalytic Site Inhibitors like GSK2795039)

Investigators requiring disruption of the p67phox-Rac1 protein-protein interaction—the upstream assembly step of NOX2 activation—should utilize Phox-I1 (Ki = 100 nM for p67phox binding) rather than catalytic site inhibitors like GSK2795039. GSK2795039 inhibits NOX2 enzymatic activity via NADPH competition (IC50 = 0.269 µM) but does not target the Rac1-dependent assembly step . Orthogonal use of both inhibitors can validate target engagement at distinct nodes in the NOX2 activation cascade.

Thrombosis and Platelet Function Studies (vs. Rac1 Inhibitors like NSC23766)

Studies examining the role of NOX2-derived ROS in platelet activation and thrombosis should employ Phox-I1 rather than direct Rac1 inhibitors like NSC23766. Phox-I1 inhibits both CRP- and thrombin-induced platelet aggregation and, critically, does not prolong tail bleeding time in murine models . In contrast, NSC23766 exhibits more restricted pathway inhibition and lacks comparable in vivo safety characterization . Phox-I1's ability to inhibit platelet function without increasing bleeding risk makes it a superior tool for antithrombotic target validation .

Primary Human Neutrophil Inflammation Models

Experiments requiring validated cellular potency in primary human neutrophils should prioritize Phox-I1, which suppresses fMLP-induced ROS production with an IC50 of approximately 8 µM in this physiologically relevant cell type . Phox-I1 dose-dependently inhibits NOX2-mediated superoxide production in human and murine neutrophils without detectable toxicity . Alternative NOX inhibitors such as VAS2870 lack well-characterized IC50 values in primary human neutrophil assays, limiting their translational utility for inflammation research focused on phagocyte oxidative burst .

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